molecular formula C19H23N3O4 B2671778 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide CAS No. 892834-41-2

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide

Cat. No.: B2671778
CAS No.: 892834-41-2
M. Wt: 357.41
InChI Key: MTQLPWRPNSPXPI-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both ethylphenoxy and ethoxyphenyl groups attached to a semicarbazide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of 4-Ethylphenoxyacetyl chloride: This can be achieved by reacting 4-ethylphenol with acetyl chloride in the presence of a base such as pyridine.

    Reaction with 2-Ethoxyphenylhydrazine: The 4-ethylphenoxyacetyl chloride is then reacted with 2-ethoxyphenylhydrazine to form the corresponding hydrazide.

    Cyclization to Semicarbazide: The hydrazide is cyclized to form the semicarbazide derivative under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide can be compared with other similar compounds, such as:

    1-(2-(4-Methylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-(2-(4-Ethylphenoxy)acetyl)-4-(2-methoxyphenyl)semicarbazide: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-14-9-11-15(12-10-14)26-13-18(23)21-22-19(24)20-16-7-5-6-8-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLPWRPNSPXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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